molecular formula C23H23FN4O2S B2602028 4-fluoro-N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)benzamide CAS No. 1021265-80-4

4-fluoro-N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)benzamide

Cat. No.: B2602028
CAS No.: 1021265-80-4
M. Wt: 438.52
InChI Key: QSUJGBWYMWTCOU-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)benzamide is a complex organic compound that features a thiazole ring, a piperazine moiety, and a benzamide group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory and anti-nociceptive effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the piperazine moiety and the benzamide group. Common reagents used in these reactions include thionyl chloride, piperazine, and various benzoyl chlorides. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-fluoro-N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes and receptors involved in the inflammatory response. The compound may also modulate the activity of neurotransmitters, contributing to its anti-nociceptive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to modulate multiple biological pathways makes it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

4-fluoro-N-[4-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O2S/c24-18-8-6-17(7-9-18)22(30)26-23-25-19(16-31-23)10-11-21(29)28-14-12-27(13-15-28)20-4-2-1-3-5-20/h1-9,16H,10-15H2,(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUJGBWYMWTCOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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